molecular formula C15H21NO5 B14770678 (R)-2-Tert-butoxycarbonylamino-4-(3-hydroxy-phenyl)-butyric acid

(R)-2-Tert-butoxycarbonylamino-4-(3-hydroxy-phenyl)-butyric acid

Cat. No.: B14770678
M. Wt: 295.33 g/mol
InChI Key: DKZIQDMEVGHGHW-UHFFFAOYSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-4-(3-hydroxyphenyl)butanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-4-(3-hydroxyphenyl)butanoic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the chiral center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Introduction of the hydroxyphenyl group: The hydroxyphenyl group is incorporated through a series of reactions, such as Friedel-Crafts acylation or other aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-4-(3-hydroxyphenyl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

    Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-4-(3-hydroxyphenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-4-(3-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The hydroxyphenyl group may also interact with biological molecules through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-4-(3-hydroxyphenyl)butanoic acid: Lacks the Boc protecting group, making it more reactive.

    (S)-2-((tert-Butoxycarbonyl)amino)-4-(4-hydroxyphenyl)butanoic acid: Similar structure but with the hydroxy group in a different position on the aromatic ring.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-4-(3-hydroxyphenyl)butanoic acid is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic reactions. The specific positioning of the hydroxy group on the aromatic ring also influences its reactivity and interactions with other molecules.

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

4-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-12(13(18)19)8-7-10-5-4-6-11(17)9-10/h4-6,9,12,17H,7-8H2,1-3H3,(H,16,20)(H,18,19)

InChI Key

DKZIQDMEVGHGHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)O)C(=O)O

Origin of Product

United States

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